Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 287-305-4, also known as Aloe Barbadensis Extract, is derived from the Aloe vera plant. This compound is rich in bioactive compounds such as polysaccharides, antioxidants, vitamins, and minerals. It is widely used in various industries, particularly in cosmetics and pharmaceuticals, due to its soothing, hydrating, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aloe Barbadensis Extract is typically obtained by extracting the gel or inner fillet from the leaves of the Aloe vera plant. The leaves are first harvested, and the gel is carefully separated. It is then processed through methods such as filtration or pressing to obtain the extract, which is further refined and formulated for use in various products .
Industrial Production Methods
In industrial settings, the extraction process involves several steps to ensure the purity and efficacy of the extract. The leaves are washed, filleted, and the gel is extracted. The gel is then subjected to processes such as pasteurization, filtration, and concentration to produce a stable and high-quality extract suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
Aloe Barbadensis Extract primarily undergoes reactions typical of organic compounds, including oxidation and hydrolysis. The bioactive compounds within the extract, such as polysaccharides and phenolic compounds, can participate in these reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving Aloe Barbadensis Extract include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent used.
Major Products Formed
The major products formed from the reactions of Aloe Barbadensis Extract include various oxidized and hydrolyzed derivatives of its bioactive compounds. These products can exhibit different biological activities and are often studied for their potential therapeutic applications.
Scientific Research Applications
Aloe Barbadensis Extract has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a natural source of bioactive compounds.
Biology: Research focuses on its effects on cellular processes, including its antioxidant and anti-inflammatory activities.
Medicine: Aloe Barbadensis Extract is used in wound healing, treatment of skin conditions, and as an ingredient in various pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Aloe Barbadensis Extract involves its interaction with various molecular targets and pathways. The bioactive compounds in the extract, such as polysaccharides and phenolic compounds, exert their effects by modulating oxidative stress, inflammation, and cellular signaling pathways. These interactions contribute to the extract’s therapeutic properties, including its ability to promote wound healing and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Aloe Barbadensis Leaf Juice: Similar to Aloe Barbadensis Extract, this compound is derived from the juice of the Aloe vera leaves and possesses similar bioactive properties.
Aloe Barbadensis Leaf Powder: Obtained by drying the juice of Aloe vera leaves, this compound is used for its moisturizing and anti-inflammatory properties.
Uniqueness
Aloe Barbadensis Extract is unique due to its high concentration of bioactive compounds and its versatile applications in various industries. Its ability to provide hydration, soothe irritation, and promote healing makes it a valuable ingredient in both cosmetics and pharmaceuticals .
Properties
CAS No. |
85455-71-6 |
---|---|
Molecular Formula |
C17H13NaO5S |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
sodium;3-hydroxy-4-[(2-hydroxyphenyl)methyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H14O5S.Na/c18-15-8-4-1-5-11(15)9-14-12-6-2-3-7-13(12)17(10-16(14)19)23(20,21)22;/h1-8,10,18-19H,9H2,(H,20,21,22);/q;+1/p-1 |
InChI Key |
VRBSMDAVVGUERI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.